REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]([CH:7]2[CH2:9][CH2:8]2)=O)[CH2:3][CH2:2]1.O(C)S(C(F)(F)F)(=O)=O.[CH2:19]([C:24]12[CH2:31][CH2:30][C:27]([C:32]([NH:34][NH2:35])=O)([CH2:28][CH2:29]1)[CH2:26][CH2:25]2)[CH2:20][CH2:21][CH2:22][CH3:23].CN(C=O)C.C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH:7]1([C:5]2[N:4]([CH:1]3[CH2:3][CH2:2]3)[C:32]([C:27]34[CH2:28][CH2:29][C:24]([CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])([CH2:31][CH2:30]3)[CH2:25][CH2:26]4)=[N:34][N:35]=2)[CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(=O)C1CC1
|
Name
|
|
Quantity
|
1.45 mg
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-pentylbicyclo[2.2.2]octane-1-carbohydrazide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)C12CCC(CC1)(CC2)C(=O)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.059 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After this time the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on C-18 reverse phase (gradient 90% water to 100% acetonitrile, 0.1% TPA)
|
Type
|
ADDITION
|
Details
|
The fractions containing the compound
|
Type
|
ADDITION
|
Details
|
added to 200 mL of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NN=C(N1C1CC1)C12CCC(CC1)(CC2)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |